![molecular formula C15H12N2O3S2 B2380166 N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide CAS No. 922858-33-1](/img/structure/B2380166.png)
N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide” was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide” include coupling reactions and treatment with various reagents . For instance, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Applications
N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide derivatives have been investigated for their potential in treating diseases such as malaria and COVID-19. One study conducted a theoretical investigation on antimalarial sulfonamides, including derivatives with benzo[d]thiazol-5-yl, for their efficacy against COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antibacterial Properties
Research has shown that derivatives of N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide possess significant antibacterial properties. Various studies have synthesized compounds to test against multiple bacterial strains, demonstrating their potential as antibacterial agents (Fahim & Ismael, 2019), (Rezki, 2016), (Borad et al., 2015).
Anticonvulsant Effects
Compounds containing N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide have been evaluated for anticonvulsant activities. For instance, a study synthesized derivatives to test against seizures, revealing significant efficacy and suggesting a potential role in anticonvulsant therapy (Nath et al., 2021).
Photophysical Properties
The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides have been explored, particularly focusing on their hydrogen-bonding capabilities and potential applications in materials science (Balijapalli et al., 2017).
Anticancer Potential
Several studies have focused on the synthesis of N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide derivatives and evaluating their anticancer activities. These studies indicate that certain derivatives can be effective against a range of cancer cell lines, highlighting their potential as anticancer agents (Yurttaş et al., 2015), (Xie et al., 2015).
Anti-HIV Activity
Research has also been conducted on the anti-HIV properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives. Compounds in this class have shown promising results against HIV-1, suggesting a potential role in the treatment of HIV (Bhavsar et al., 2011).
Mecanismo De Acción
While the specific mechanism of action for “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide” is not mentioned in the search results, benzothiazole derivatives have been studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Direcciones Futuras
Benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide”, have potential applications in medicinal chemistry due to their observed biological activities . Future research could focus on further exploring these activities and developing new methods for the synthesis of these compounds .
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c18-15(9-22(19,20)12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-21-14/h1-8,10H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDJQIZOOMGNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

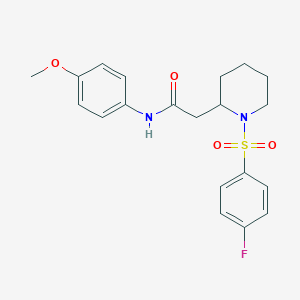

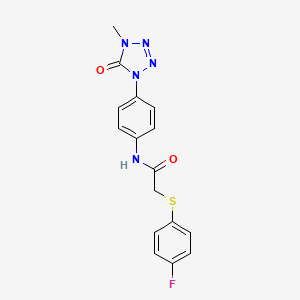
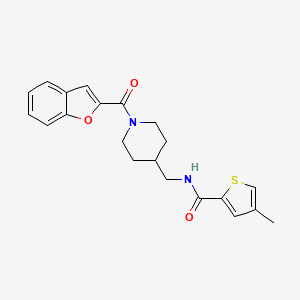
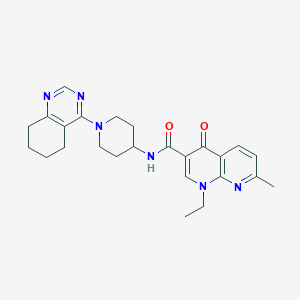
![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)
![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)

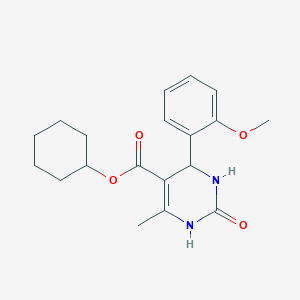
![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)